(E)-N-ethyl-3-(furan-2-yl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide
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Description
(E)-N-ethyl-3-(furan-2-yl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C17H17N3O2 and its molecular weight is 295.342. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
The direct functionalization of imidazo[1,2-a]pyridines, a key structural component of this compound, has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Imidazo[1,2-a]pyridines and their derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . They have great potential in several research areas, from materials science to the pharmaceutical field .
Result of Action
Imidazo[1,2-a]pyridines and their derivatives have shown promising innovations in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
Action Environment
The compound is described as a white to light yellow crystalline solid that is soluble in common organic solvents such as ethanol and dimethylformamide . It is stable in air, but may decompose under high temperatures . These properties suggest that environmental factors such as temperature and solvent choice could influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
The biochemical properties of (E)-N-ethyl-3-(furan-2-yl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide are largely determined by its unique chemical structure. The imidazo[1,2-a]pyridine moiety of the compound has been the focus of various synthetic approaches and functionalizations
Molecular Mechanism
Imidazo[1,2-a]pyridines have been functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis , which may influence their interactions with biomolecules.
Properties
IUPAC Name |
(E)-N-ethyl-3-(furan-2-yl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-2-19(17(21)9-8-15-6-5-11-22-15)13-14-12-18-16-7-3-4-10-20(14)16/h3-12H,2,13H2,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLVGQPUWUSRCX-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.